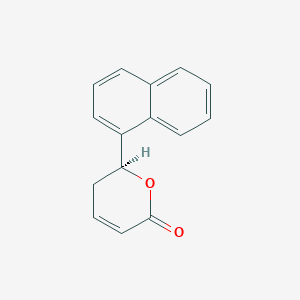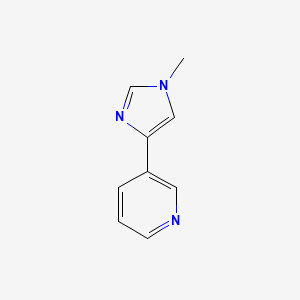
1-Nitrocycloheptane-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Nitrocycloheptane-1-carbonitrile is an organic compound with the molecular formula C8H12N2O2. It is a derivative of cycloheptane, featuring both nitro and nitrile functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Nitrocycloheptane-1-carbonitrile can be synthesized through several methods. One common approach involves the nitration of cycloheptane followed by the introduction of a nitrile group. The nitration process typically uses nitric acid and sulfuric acid as reagents under controlled temperature conditions. The subsequent introduction of the nitrile group can be achieved through a reaction with cyanogen bromide or other suitable nitrile sources .
Industrial Production Methods: Industrial production of this compound often involves large-scale nitration and cyanation processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-Nitrocycloheptane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or carboxylic acids.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.
Substitution: Hydrolysis with aqueous acid or base to form carboxylic acids.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Amides or carboxylic acids.
Aplicaciones Científicas De Investigación
1-Nitrocycloheptane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-nitrocycloheptane-1-carbonitrile involves its functional groups. The nitro group can participate in redox reactions, while the nitrile group can undergo nucleophilic addition or substitution reactions. These interactions can lead to the formation of various bioactive compounds, influencing molecular targets and pathways in biological systems .
Comparación Con Compuestos Similares
- 1-Nitrocyclohexane-1-carbonitrile
- 1-Nitrocyclopentane-1-carbonitrile
- 1-Nitrocyclooctane-1-carbonitrile
Comparison: 1-Nitrocycloheptane-1-carbonitrile is unique due to its seven-membered ring structure, which imparts different steric and electronic properties compared to its six-membered and five-membered counterparts.
Propiedades
Número CAS |
920005-53-4 |
|---|---|
Fórmula molecular |
C8H12N2O2 |
Peso molecular |
168.19 g/mol |
Nombre IUPAC |
1-nitrocycloheptane-1-carbonitrile |
InChI |
InChI=1S/C8H12N2O2/c9-7-8(10(11)12)5-3-1-2-4-6-8/h1-6H2 |
Clave InChI |
PYTHHMQDGHJHMT-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(CC1)(C#N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


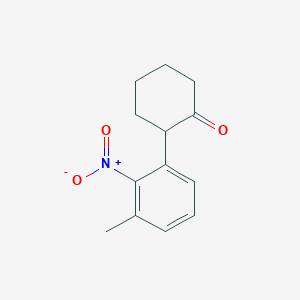
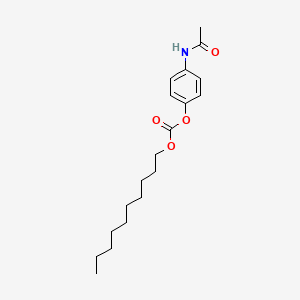
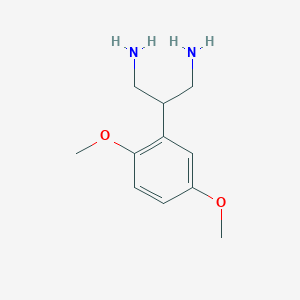
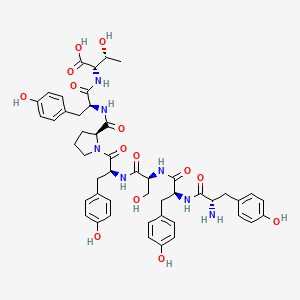

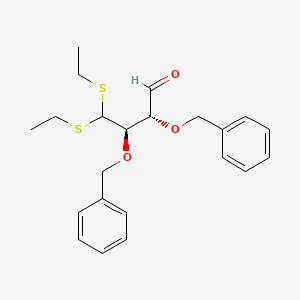
![(3S)-3-Hydroxy-4-[(4-methylphenyl)methoxy]butanenitrile](/img/structure/B14184980.png)
silane](/img/structure/B14184981.png)

![(S)-(3-Cyanophenyl)(4-{[(methanesulfonyl)oxy]methyl}phenyl)methyl acetate](/img/structure/B14184991.png)
![2-[4-(Benzyloxy)phenyl]-5-(3,5-dimethylphenyl)-1,3,4-oxadiazole](/img/structure/B14184997.png)
